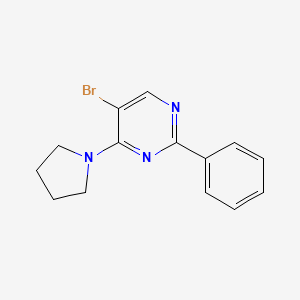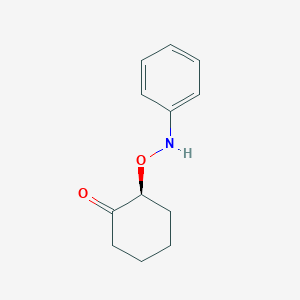![molecular formula C22H40SSi5 B14216927 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane CAS No. 832083-98-4](/img/structure/B14216927.png)
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane typically involves the reaction of trimethylsilyl chloride with a suitable silane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as a platinum complex to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product meets the required specifications for industrial applications .
化学反応の分析
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; often performed under an inert atmosphere.
Substitution: Various halides or nucleophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes .
科学的研究の応用
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: Investigated for its potential use in biological systems as a protective group for sensitive molecules.
Medicine: Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane exerts its effects involves its ability to participate in radical reactions. The compound can donate or accept radicals, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with other silicon-based compounds and organic molecules .
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the diphenylsilyl and sulfanyl groups.
Chlorotris(trimethylsilyl)silane: Contains a chlorine atom instead of the diphenylsilyl and sulfanyl groups.
Tris(trimethylsilyl)silanol: Contains a hydroxyl group instead of the diphenylsilyl and sulfanyl groups.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane is unique due to the presence of both diphenylsilyl and sulfanyl groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specialized chemical reactions and industrial applications .
特性
CAS番号 |
832083-98-4 |
|---|---|
分子式 |
C22H40SSi5 |
分子量 |
477.0 g/mol |
IUPAC名 |
trimethyl-[[methyl(diphenyl)silyl]sulfanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C22H40SSi5/c1-24(2,3)28(25(4,5)6,26(7,8)9)23-27(10,21-17-13-11-14-18-21)22-19-15-12-16-20-22/h11-20H,1-10H3 |
InChIキー |
LYQKPAHEMYWSKN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



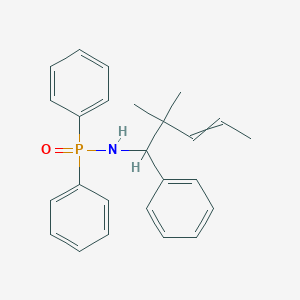
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
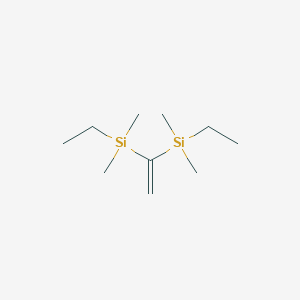
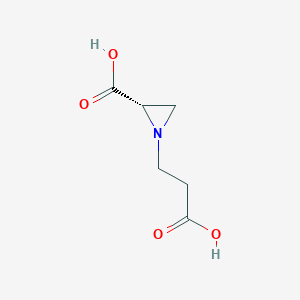
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
